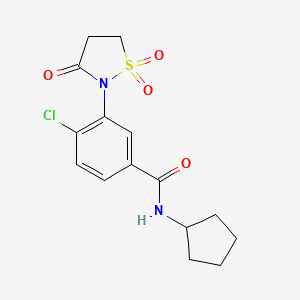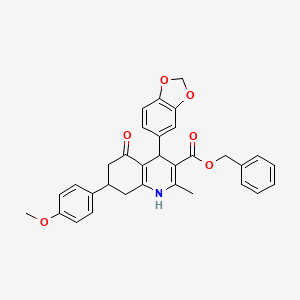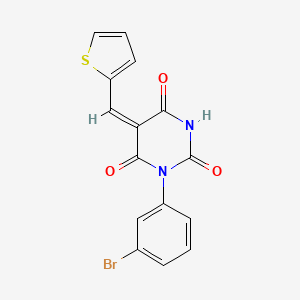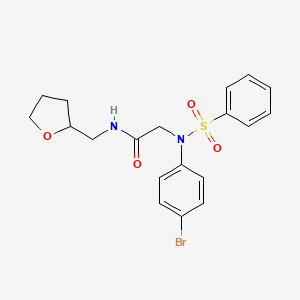
N'-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide is an organic compound with a complex structure It is characterized by the presence of an oxamide group, which is a functional group containing two amide groups connected by a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide typically involves the reaction of an appropriate amine with an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction is typically performed at low temperatures to control the rate of reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide may involve the use of continuous flow reactors to ensure consistent product quality and to optimize reaction conditions. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The compound can undergo substitution reactions where one of the substituents on the phenyl ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides with additional oxygen atoms, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N’-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N’-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide exerts its effects involves interactions with specific molecular targets. The oxamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-propan-2-yl-N-prop-2-enylpropan-2-amine
- **N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}
Propiedades
IUPAC Name |
N'-propan-2-yl-N-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)11-5-7-12(8-6-11)16-14(18)13(17)15-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHOOKCFIBWPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazole;dihydrochloride](/img/structure/B4905709.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B4905721.png)

![(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4905741.png)
![3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B4905745.png)


![4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide](/img/structure/B4905755.png)
![2-[2-(3-chlorobenzoyl)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B4905762.png)
![4-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-3-methylpyridine](/img/structure/B4905770.png)


![N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4905787.png)
